Neoaureothin

Description

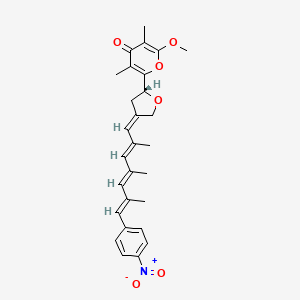

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3,5-dimethyl-6-[(2R,4Z)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14-/t25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZICQJAGBLBAMJ-QDYRYYKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=C(C1=O)C)OC)[C@H]2C/C(=C/C(=C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/C)/C)/CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59795-94-7 | |

| Record name | 2-Methoxy-3,5-dimethyl-6-[(2R,4Z)-tetrahydro-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)-2,4,6-heptatrien-1-ylidene]-2-furanyl]-4H-pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59795-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SPECTINABILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH93BW6NAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Neoaureothin from Streptomyces: A Technical Guide for Researchers

Abstract

Neoaureothin, also known as spectinabilin, is a nitrophenyl-substituted polyketide metabolite produced by various Streptomyces species. First identified in 1973 from cultures of Streptomyces spectabilis, this compound has garnered significant interest within the scientific community due to its diverse and potent biological activities.[1] This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals. It includes detailed experimental protocols, a comprehensive summary of its biological activities with available quantitative data, and visualizations of its biosynthetic pathway and a proposed experimental workflow for mechanism of action studies.

Introduction

The genus Streptomyces is a prolific source of bioactive secondary metabolites, accounting for approximately two-thirds of the world's antibiotics.[2][3] The discovery of novel compounds from these filamentous bacteria remains a critical endeavor in the face of rising antimicrobial resistance and the need for new therapeutic agents for various diseases. This compound is a prime example of a promising molecule from this genus, exhibiting a range of biological effects including nematicidal, anticancer, antibiotic, immunomodulatory, and antimalarial properties.[2][4] This guide aims to consolidate the current knowledge on this compound, providing a technical resource for its further investigation and potential development.

Discovery and Initial Characterization

This compound was first reported as spectinabilin in 1973, isolated from the crude streptovaricin complex produced by Streptomyces spectabilis. Its structure as a nitrophenyl-substituted polyketide was a notable discovery. Later studies identified it as this compound, a compound related to aureothin but with a longer polyene backbone.

Producing Organism

Streptomyces species are Gram-positive, filamentous bacteria found predominantly in soil and marine environments. The isolation of novel Streptomyces strains from diverse ecological niches continues to be a fruitful strategy for the discovery of new natural products.

Structure Elucidation

The chemical structure of this compound (C₂₈H₃₁NO₆) was determined through a combination of spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry is crucial for determining the molecular formula, while 1D and 2D NMR experiments (such as ¹H, ¹³C, COSY, HSQC, and HMBC) are employed to elucidate the connectivity and stereochemistry of the molecule.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the discovery and characterization of this compound.

Isolation and Purification of this compound

The following protocol is a generalized procedure based on methods for isolating polyketides from Streptomyces.

1. Fermentation:

-

Inoculate a seed culture of a this compound-producing Streptomyces strain into a suitable liquid medium (e.g., GSS broth: 20 g/L glucose, 10 g/L soluble starch, 25 g/L soybean meal, 1 g/L beef extract, 4 g/L yeast extract, 2 g/L NaCl, 0.25 g/L K₂HPO₄, 2 g/L CaCO₃).

-

Incubate the culture on a rotary shaker at 28°C for 7-10 days.

2. Extraction:

-

Separate the mycelium from the culture broth by centrifugation.

-

Extract the mycelium and the supernatant separately with an organic solvent such as ethyl acetate or methanol.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Purification:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to separate the components based on polarity.

-

Monitor the fractions for the presence of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Pool the fractions containing this compound and concentrate them.

-

Perform further purification using preparative HPLC to obtain pure this compound.

Structural Elucidation

1. Mass Spectrometry (MS):

-

Analyze the purified compound using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) to determine the exact mass and molecular formula.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.

-

Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity of the atoms within the molecule.

-

Use NOESY or ROESY experiments to determine the relative stereochemistry.

Biological Activities of this compound

This compound has demonstrated a wide array of biological activities. A summary of these activities along with available quantitative data is presented in Table 1.

Table 1: Summary of Quantitative Data for the Biological Activities of this compound

| Biological Activity | Target Organism/Cell Line | Metric | Value | Reference |

| Nematicidal Activity | Caenorhabditis elegans L1 worms | IC50 (24 h) | 2.948 µg/mL | |

| Nematicidal Activity | Meloidogyne incognita J2s | Mortality (72 h) | ~40% at 100 µg/mL | |

| Anticancer Activity | Prostate cancer LNCaP cells | Inhibition of androgen-induced PSA mRNA expression | - | |

| Androgen Receptor Antagonism | - | Competitive binding to the androgen receptor | - |

Note: Data for anticancer and antibacterial activities in the form of specific IC50 or MIC values are not yet widely available in the public domain and represent a key area for future research.

Biosynthesis of this compound

This compound is a polyketide synthesized by a type I polyketide synthase (PKS) system in Streptomyces. The biosynthesis is notable for its non-colinear nature, where individual PKS modules are used iteratively. The biosynthetic gene cluster for this compound has been identified and compared to that of the related compound aureothin. The pathway begins with the formation of the starter unit, p-nitrobenzoic acid (pNBA), from chorismate. The pNBA is then loaded onto the PKS and undergoes several rounds of elongation with methylmalonyl-CoA and malonyl-CoA.

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the diverse biological activities of this compound are not yet fully elucidated. However, some insights have been gained.

Nematicidal Action

Studies on the nematicidal effects of this compound against C. elegans have shown that it acts on different targets compared to commonly used nematicides like avermectin and phosphine thiazole. This suggests a novel mechanism of action, which is a promising area for further investigation to combat nematicide resistance.

Androgen Receptor Antagonism

This compound has been shown to act as a competitive antagonist of the androgen receptor (AR). It blocks the binding of androgens to the ligand-binding domain of the AR, thereby inhibiting downstream signaling pathways that are crucial for the growth of certain prostate cancers. The specific downstream signaling cascade affected by this compound in this context warrants further detailed investigation.

References

Neoaureothin: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoaureothin, a polyketide natural product isolated from Streptomyces spectabilis, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. The document details its activity as an androgen receptor antagonist, its cytotoxic effects against various cancer cell lines, and its notable nematicidal properties. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, drug discovery, and development, providing available data, outlining experimental approaches, and discussing potential mechanisms of action and signaling pathways.

Chemical Structure and Identification

This compound is a complex polyketide characterized by a γ-pyrone core linked to a substituted tetrahydrofuran ring and a nitro-containing aromatic side chain.

Chemical Structure:

-

IUPAC Name: 2-methoxy-3,5-dimethyl-6-[(2R,4Z)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one[1]

-

Molecular Formula: C₂₈H₃₁NO₆[1]

-

CAS Number: 59795-94-7[1]

-

Synonyms: Spectinabilin, NSC 260179[1]

Physicochemical Properties

| Property | Value/Description | Source |

| Molecular Weight | 477.5 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Soluble in DMF and DMSO; Soluble in Ethanol and Methanol. | |

| Melting Point | Not reported. |

Biological Activity and Therapeutic Potential

This compound has demonstrated a range of biological activities, highlighting its potential as a lead compound in several therapeutic areas.

Androgen Receptor Antagonism

This compound functions as an antagonist of the androgen receptor (AR), a key target in the development of therapies for prostate cancer. It has been shown to inhibit the binding of dihydrotestosterone (DHT) to the AR and subsequently suppress the DHT-induced expression of prostate-specific antigen (PSA) in LNCaP prostate cancer cells.

| Activity | IC₅₀ | Cell Line | Source |

| Androgen Receptor Binding Inhibition (vs. DHT) | 13 µM | - | |

| Inhibition of DHT-induced PSA expression | 1.75 nM | LNCaP |

Cytotoxic Activity

This compound exhibits cytotoxic effects against a panel of human cancer cell lines, suggesting its potential as an anticancer agent.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Source |

| A549 | Lung Carcinoma | 34.3 | |

| HCT116 | Colorectal Carcinoma | 47.0 | |

| HepG2 | Hepatocellular Carcinoma | 37.2 |

Nematicidal Activity

This compound has demonstrated potent nematicidal activity against the pine wood nematode, Bursaphelenchus xylophilus, a major pest in forestry.

| Activity | LC₅₀ (µg/mL) | Organism | Source |

| Nematicidal Activity | 0.84 | Bursaphelenchus xylophilus |

Anti-HIV Activity

Preliminary studies have identified this compound as a potential inhibitor of HIV replication. Research on synthetic derivatives of the related compound, aureothin, suggests that this class of molecules may act by blocking the accumulation of HIV RNAs that encode for viral structural components.

Experimental Protocols

Detailed, standardized protocols for the synthesis and biological evaluation of this compound are not widely published. The following sections provide generalized, representative methodologies based on standard laboratory practices for similar compounds and assays.

Isolation of this compound from Streptomyces spectabilis

A general procedure for the isolation of secondary metabolites from Streptomyces species is outlined below. Optimization of culture conditions and purification steps would be necessary for maximizing the yield of this compound.

Figure 1. Generalized workflow for the isolation of this compound.

Total Synthesis

While the total synthesis of the related compound aureothin has been reported, a detailed, step-by-step protocol for the total synthesis of this compound is not currently available in the public literature. The synthesis would likely involve a convergent strategy, with the separate construction of the pyrone, tetrahydrofuran, and nitrophenyl moieties, followed by their strategic coupling.

Androgen Receptor Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the ability of this compound to displace a radiolabeled androgen from the androgen receptor.

Figure 2. Workflow for an androgen receptor competitive binding assay.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Figure 3. Workflow for a standard MTT cytotoxicity assay.

Nematicidal Bioassay

This protocol describes a method for evaluating the nematicidal activity of this compound against Bursaphelenchus xylophilus.

Figure 4. Workflow for a nematicidal bioassay.

Potential Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying all of this compound's biological activities are still under investigation. However, based on its known targets and the activities of similar compounds, several signaling pathways are likely to be involved.

Androgen Receptor Signaling

As an androgen receptor antagonist, this compound directly interferes with the androgen signaling pathway. In prostate cancer cells, this leads to the downregulation of androgen-responsive genes, such as PSA, which are critical for tumor growth and survival.

Figure 5. Antagonistic action of this compound on the androgen receptor signaling pathway.

Cytotoxicity-Related Signaling Pathways

The cytotoxic effects of this compound in cancer cells may be mediated by several key signaling pathways that regulate cell survival, proliferation, and apoptosis. While direct evidence for this compound is limited, compounds with similar structures and activities often impact pathways such as the MAPK and PI3K/Akt pathways.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is crucial in regulating cell growth, differentiation, and apoptosis. Activation of certain branches of the MAPK pathway, such as JNK and p38, can lead to the induction of apoptosis in cancer cells.

-

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a central regulator of cell survival. Inhibition of this pathway can lead to decreased cell viability and the induction of apoptosis.

Further research is required to elucidate the specific effects of this compound on these and other signaling cascades in cancer cells.

Conclusion and Future Directions

This compound is a promising natural product with a diverse pharmacological profile. Its activities as an androgen receptor antagonist, a cytotoxic agent against cancer cells, and a potent nematicide warrant further investigation. Future research should focus on:

-

Complete Physicochemical Characterization: Detailed analysis of properties such as melting point, solubility in a wider range of solvents, and comprehensive spectral data (NMR, IR, MS) is needed.

-

Total Synthesis and Analogue Development: An efficient total synthesis route would enable the production of larger quantities of this compound for further studies and the generation of novel analogues with improved potency and selectivity.

-

Mechanism of Action Studies: In-depth investigation into the specific signaling pathways modulated by this compound is crucial to understand its cytotoxic and nematicidal effects.

-

In Vivo Efficacy and Toxicology: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy and safety profile of this compound for its potential therapeutic applications.

This technical guide provides a summary of the current knowledge on this compound and is intended to facilitate and inspire future research into this fascinating and biologically active natural product.

References

Neoaureothin: A Technical Guide to a Promising Polyketide Natural Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoaureothin, also known as spectinabilin, is a nitroaryl-substituted polyketide natural product with a growing reputation for its diverse and potent biological activities. Produced by various Streptomyces species, this complex molecule has demonstrated significant potential as an anticancer, anti-HIV, and nematicidal agent. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, chemical properties, and mechanisms of action. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a thorough compilation of its quantitative biological data. Visualizations of its biosynthetic pathway and relevant signaling cascades are provided to facilitate a deeper understanding of this promising therapeutic lead.

Introduction

Polyketides are a large and structurally diverse class of natural products that have been a rich source of therapeutic agents. This compound, a member of this family, is distinguished by its unique chemical architecture, featuring a polyene chain attached to a pyrone ring and a nitro-containing aromatic moiety. First isolated from Streptomyces spectabilis, it has since been identified in other Streptomyces strains. Its structural similarity to aureothin, differing only in the length of the polyene backbone, has made it a subject of interest for biosynthetic and medicinal chemistry studies. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers engaged in natural product chemistry, drug discovery, and molecular biology.

Chemical and Physical Properties

This compound is a yellow, crystalline solid with the molecular formula C₂₈H₃₁NO₆ and a molecular weight of 477.55 g/mol . It is soluble in methanol, ethanol, DMSO, and DMF.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₃₁NO₆ |

| Molecular Weight | 477.55 g/mol |

| Appearance | Yellow Powder |

| UV max (in Methanol) | 268, 368 nm |

| Solubility | Soluble in Methanol, Ethanol, DMSO, DMF |

Biosynthesis

The biosynthesis of this compound is a fascinating example of a non-colinear type I polyketide synthase (PKS) pathway. The biosynthetic gene cluster from Streptomyces orinoci contains the core PKS genes norA, norB, and norC. The assembly line breaks with the principle of colinearity, with some modules being used iteratively.

The biosynthesis commences with the activation of p-nitrobenzoic acid (PNBA) as a starter unit. The polyketide chain is then extended through the sequential addition of methylmalonyl-CoA and malonyl-CoA extender units by the PKS modules. The NorA module is used iteratively for the first two chain elongations. Subsequent tailoring enzymes, including O-methyltransferases and cytochrome P450 monooxygenases, are responsible for the final structural modifications. The difference in the polyene backbone length between aureothin and this compound arises from the number of extension modules in their respective PKS assembly lines.

Caption: Biosynthetic pathway of this compound.

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, with significant potential in oncology, virology, and agriculture.

Anticancer Activity

This compound has demonstrated cytotoxic effects against several human cancer cell lines. It also acts as an androgen receptor (AR) antagonist, inhibiting the binding of dihydrotestosterone (DHT) to ARs and subsequently suppressing the expression of prostate-specific antigen in LNCaP prostate cancer cells.[1]

Table 2: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC₅₀ | Reference |

| A549 | Lung Carcinoma | 34.3 µg/mL | [1] |

| HCT116 | Colorectal Carcinoma | 47 µg/mL | [1] |

| HepG2 | Hepatocellular Carcinoma | 37.2 µg/mL | [1] |

| LNCaP | Prostate Cancer | 1.75 nM (DHT-induced PSA expression) | [1] |

A potential mechanism for the anticancer activity of polyketides involves the inhibition of the NF-κB signaling pathway, which is often constitutively active in cancer cells, promoting proliferation and survival. While the specific interaction of this compound with this pathway has not been definitively elucidated, it represents a plausible avenue for its observed cytotoxic effects.

Caption: Potential inhibition of the NF-κB signaling pathway.

Anti-HIV Activity

While direct anti-HIV data for this compound is limited, a study on structurally related aureothin derivatives identified a lead compound with potent anti-HIV activity. This compound was found to inhibit the production of new virus particles from integrated proviruses by blocking the accumulation of HIV RNAs that encode for structural components. This suggests a novel mechanism of action distinct from currently approved antiretroviral drugs.

Table 3: Anti-HIV Activity of an Aureothin-Inspired Polyketide

| Compound | Activity | IC₉₀ | Reference |

| Aureothin Derivative #7 | Anti-HIV-1 | <45 nM |

The mechanism of action for many anti-HIV drugs involves targeting specific stages of the viral life cycle. The reported activity of the aureothin derivative suggests a post-integration mechanism, interfering with viral gene expression or RNA processing.

Caption: Proposed mechanism of anti-HIV activity.

Nematicidal Activity

This compound has also been identified as a potent nematicidal agent against the pine wood nematode, Bursaphelenchus xylophilus. This activity highlights its potential for agricultural applications as a biopesticide.

Table 4: Nematicidal Activity of this compound

| Organism | Activity | LC₅₀ | Reference |

| Bursaphelenchus xylophilus | Nematicidal | 0.84 µg/mL |

Spectral Data

The structural elucidation of this compound has been primarily achieved through NMR spectroscopy.

¹H NMR Data

The following ¹H NMR data for this compound (spectinabilin) was recorded in MeOD at 800 MHz.

Table 5: ¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-18, H-20 | 8.22 | d | 8.8 |

| H-17, H-21 | 7.55 | d | 8.64 |

| H-15 | 6.53 | s | |

| H-9 | 6.15 | s |

Note: The complete assignment of all protons was not available in the cited literature.

¹³C NMR Data

Experimental Protocols

The following sections provide generalized protocols for the isolation and biological evaluation of this compound. These should be adapted and optimized based on specific laboratory conditions and research objectives.

Isolation and Purification of this compound from Streptomyces

This protocol outlines a general procedure for the extraction and purification of this compound from a culture of a producing Streptomyces strain.

Caption: General workflow for this compound isolation.

Protocol:

-

Fermentation: Culture the this compound-producing Streptomyces strain in a suitable liquid medium (e.g., ISP2 broth) at 28-30°C with shaking for 7-10 days.

-

Extraction: Separate the mycelia from the culture broth by centrifugation or filtration. Extract the mycelial cake and the supernatant separately with an organic solvent such as ethyl acetate or butanol. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

-

Fractionation: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Bioassay-Guided Fractionation: Monitor the fractions for the desired biological activity (e.g., cytotoxicity) to identify the active fractions.

-

Purification: Pool the active fractions and subject them to further purification using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to obtain pure this compound.

-

Structure Confirmation: Confirm the identity and purity of the isolated compound using mass spectrometry and NMR spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxic activity of this compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT116, or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

This compound is a compelling polyketide natural product with a diverse range of biological activities that warrant further investigation. Its potent anticancer and nematicidal properties, coupled with the anti-HIV potential of its structural class, position it as a valuable lead compound for drug discovery and development. Future research should focus on several key areas:

-

Total Synthesis and Analogue Development: The total synthesis of this compound will not only confirm its structure but also provide a platform for the generation of novel analogues with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by this compound is crucial for its rational development as a therapeutic agent. Elucidating its specific interactions with cancer-related pathways, such as NF-κB, and its precise mechanism of HIV inhibition are high-priority research goals.

-

Biosynthetic Engineering: The elucidation of the this compound biosynthetic gene cluster opens up possibilities for biosynthetic engineering to produce novel derivatives. Manipulation of the PKS modules and tailoring enzymes could lead to the generation of a library of this compound analogues with diverse biological activities.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, toxicity, and pharmacokinetic profile of this compound to assess its therapeutic potential.

References

The Architecture of Neoaureothin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoaureothin, a nitroaryl-substituted polyketide with promising biological activities, is synthesized by a fascinating non-colinear type I polyketide synthase (PKS) assembly line in bacteria, primarily Streptomyces orinoci. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the genetic architecture, enzymatic functions, and key experimental methodologies used to elucidate this complex process. A comprehensive understanding of this pathway is crucial for harnessing its potential in synthetic biology and drug development for the generation of novel, bioactive analogues.

Introduction

This compound, also known as spectinabilin, belongs to a rare class of polyketides characterized by a p-nitrobenzoic acid (PNBA) starter unit and a polyene backbone. These compounds have garnered significant interest due to their diverse biological activities, including antifungal, antibacterial, and cytotoxic properties. The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated 'nor', which has been identified and characterized in Streptomyces orinoci.[1] This guide will dissect the components of the 'nor' gene cluster and the function of its encoded enzymes in the assembly of the this compound molecule.

The this compound ('nor') Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster from S. orinoci spans approximately 39 kb and shows remarkable similarity to the aureothin ('aur') gene cluster from Streptomyces thioluteus.[1] The core of the cluster is composed of genes encoding a modular type I polyketide synthase (PKS), along with enzymes responsible for the biosynthesis of the starter unit and post-PKS modifications. Due to the high homology between the 'nor' and 'aur' clusters, the functions of the 'nor' genes are largely inferred from their well-characterized 'aur' counterparts.

Table 1: Putative Functions of Genes in the this compound ('nor') Biosynthetic Gene Cluster (inferred from the homologous 'aur' cluster)

| Gene | Proposed Function |

| PKS Genes | |

| norA | Type I PKS (Module 1), iterative, loads PNBA-CoA, catalyzes two rounds of chain elongation with methylmalonyl-CoA. Contains KS, AT, DH, KR, and ACP domains. |

| norB | Type I PKS (Module 2), catalyzes one round of chain elongation with malonyl-CoA. Contains KS, AT, KR, and ACP domains. |

| norC | Type I PKS (Module 3 & 4), catalyzes two rounds of chain elongation with methylmalonyl-CoA. Contains two KS, two AT, and two ACP domains, and a thioesterase (TE) domain for chain release. |

| Starter Unit Biosynthesis | |

| norD | Putative p-aminobenzoic acid (PABA) N-oxygenase, involved in the conversion of PABA to p-nitrobenzoic acid (PNBA). |

| norE | Putative aminodeoxychorismate synthase, involved in the synthesis of PABA from chorismate. |

| norF | Putative aminodeoxychorismate lyase, involved in the synthesis of PABA from chorismate. |

| Post-PKS Tailoring Enzymes | |

| norG | Putative FAD-dependent monooxygenase, involved in the oxidative cyclization to form the pyrone ring. |

| norH | Cytochrome P450 monooxygenase, catalyzes the formation of the tetrahydrofuran ring. |

| norI | S-adenosylmethionine (SAM)-dependent O-methyltransferase, methylates the pyrone ring. |

| Other Genes | |

| norJ | Putative regulatory protein. |

| norK | Putative transporter protein. |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three main stages: initiation with a unique starter unit, elongation and modification by the PKS assembly line, and post-PKS tailoring reactions.

Initiation: Biosynthesis of the p-Nitrobenzoic Acid (PNBA) Starter Unit

The biosynthesis of this compound is initiated with the unusual starter unit, p-nitrobenzoic acid (PNBA). This molecule is derived from the primary metabolic intermediate chorismate. The enzymes NorE and NorF are proposed to convert chorismate to p-aminobenzoic acid (PABA). Subsequently, a putative N-oxygenase, NorD, is believed to catalyze the oxidation of the amino group of PABA to a nitro group, yielding PNBA.

Figure 1: Proposed biosynthesis of the p-nitrobenzoic acid starter unit.

Elongation and Modification by the Non-Colinear Polyketide Synthase

The assembly of the polyketide backbone of this compound is carried out by a set of three PKS enzymes: NorA, NorB, and NorC. A key feature of this PKS system is its non-colinearity, where modules are used iteratively.

-

Iterative Action of NorA: The first module, NorA, loads the PNBA-CoA starter unit and catalyzes the first two rounds of chain elongation using methylmalonyl-CoA as the extender unit.[1] The presence of ketoreductase (KR) and dehydratase (DH) domains in NorA leads to the formation of a double bond after each condensation.

-

Elongation by NorB and NorC: The growing polyketide chain is then passed to NorB, which adds a malonyl-CoA unit. Finally, the chain is transferred to the bimodular NorC, which incorporates two more methylmalonyl-CoA units. The thioesterase (TE) domain at the C-terminus of NorC then catalyzes the release and concomitant cyclization of the polyketide chain to form the pyrone ring.

Figure 2: The non-colinear PKS assembly line for this compound.

Post-PKS Tailoring Reactions

Following the release of the polyketide chain from the PKS, a series of tailoring reactions occur to yield the final this compound molecule.

-

Oxidative Cyclization: The FAD-dependent monooxygenase, NorG, is proposed to catalyze an oxidative cyclization event.

-

Methylation: The SAM-dependent O-methyltransferase, NorI, methylates the pyrone ring.

-

Tetrahydrofuran Ring Formation: The cytochrome P450 monooxygenase, NorH, catalyzes the formation of the characteristic tetrahydrofuran ring.

Quantitative Data

While comprehensive quantitative data on the this compound biosynthetic pathway is limited in the public domain, studies on the heterologous production and metabolic engineering of related compounds provide some insights.

Table 2: Production Titers of this compound (Spectinabilin)

| Strain | Genetic Modification | Production Titer (mg/L) | Reference |

| Streptomyces sp. AN091965 (parental) | None | 37.6 ± 5.6 | [2] |

| Streptomyces sp. S-N87 (mutant) | Mutagenesis | 354.8 ± 7.8 | [2] |

| Streptomyces coelicolor M1152 (heterologous host) | Introduction of 'nor' cluster | Not specified (baseline) | |

| Streptomyces coelicolor M1152 (engineered) | QMP system for precursor enhancement | 4-fold increase over baseline |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques. Below are generalized protocols for key experiments.

Gene Disruption via Homologous Recombination

This protocol describes a general workflow for creating a gene knockout in Streptomyces.

Figure 3: General workflow for gene knockout in Streptomyces.

Methodology:

-

Construction of the Disruption Cassette: Amplify ~1.5-2.0 kb regions upstream and downstream of the target gene from S. orinoci genomic DNA. These flanking regions will serve as the homologous arms. Clone these arms on either side of an antibiotic resistance gene (e.g., apramycin resistance, apr).

-

Vector Construction: Ligate the complete disruption cassette into a suitable E. coli - Streptomyces shuttle vector that cannot replicate in Streptomyces (a suicide vector).

-

Intergeneric Conjugation: Transform the disruption vector into an E. coli donor strain (e.g., ET12567/pUZ8002) and conjugate with S. orinoci spores on a suitable agar medium (e.g., ISP4).

-

Selection of Recombinants: Overlay the conjugation plates with the appropriate antibiotics to select for exconjugants that have integrated the vector into their chromosome via a single crossover event.

-

Second Crossover Selection: Culture the single-crossover mutants under conditions that select for the loss of the vector backbone, resulting in a double crossover event that replaces the target gene with the resistance cassette.

-

Verification: Screen the resulting colonies by PCR using primers flanking the target gene to confirm the replacement. Further confirmation is achieved by Southern blot analysis of genomic DNA.

-

Phenotypic Analysis: Cultivate the confirmed knockout mutant and the wild-type strain under production conditions. Extract the secondary metabolites and analyze by HPLC or LC-MS to confirm the abolishment of this compound production.

Heterologous Expression in Streptomyces coelicolor

This protocol outlines the expression of the 'nor' gene cluster in a heterologous host.

Methodology:

-

Cloning of the Gene Cluster: Isolate the entire 'nor' gene cluster from a S. orinoci cosmid or BAC library. Alternatively, amplify the cluster in overlapping fragments by PCR and assemble it into a suitable expression vector.

-

Vector Selection: Utilize an integrative expression vector (e.g., containing the ΦC31 integrase system) or a low-copy number episomal vector. The cluster should be placed under the control of a strong, constitutive promoter (e.g., ermEp*) or an inducible promoter.

-

Host Strain Transformation: Introduce the expression construct into a suitable Streptomyces host strain, such as S. coelicolor M1152, which is a well-characterized host with a clean background for secondary metabolite production. Transformation is typically achieved via protoplast transformation or conjugation.

-

Cultivation and Production: Grow the recombinant S. coelicolor strain in a suitable production medium.

-

Metabolite Analysis: Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate). Analyze the crude extract by HPLC and LC-MS, comparing the metabolic profile to that of the wild-type S. orinoci and the untransformed S. coelicolor host to confirm the production of this compound.

Conclusion

The biosynthesis of this compound in Streptomyces orinoci is a paradigm of non-colinear polyketide synthesis, employing iterative enzymatic modules and a unique nitro-aromatic starter unit. The genetic and biochemical characterization of the 'nor' gene cluster has provided a solid foundation for understanding how this complex molecule is assembled. The methodologies described herein represent the key experimental approaches that have been instrumental in dissecting this pathway. Future research, leveraging synthetic biology and metabolic engineering, can build upon this knowledge to produce novel this compound derivatives with enhanced therapeutic properties. The continued exploration of such unique biosynthetic pathways will undoubtedly fuel innovation in drug discovery and development.

References

The Core Mechanism of Neoaureothin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoaureothin, a polyketide natural product, has demonstrated significant potential as a therapeutic agent, particularly in the realms of antiviral and anticancer research. Its unique γ-pyrone structure is believed to be central to its bioactivity. This technical guide provides an in-depth exploration of the proposed mechanisms of action of this compound, focusing on its anticancer properties. Drawing parallels from its structural analog, aureothin, and other relevant compounds, this document outlines the key molecular pathways that this compound is hypothesized to modulate. These include the inhibition of the thioredoxin reductase system, induction of apoptosis, and suppression of the STAT3 signaling pathway. Detailed experimental protocols and quantitative data from related compounds are presented to facilitate further investigation into this compound's therapeutic potential.

Introduction

This compound is a member of the pyrone class of polyketides, a group of natural products known for their diverse biological activities. While its anti-HIV properties have been investigated, the focus of this guide is its potential as an anticancer agent. The mechanism of action for this compound in cancer is not yet fully elucidated; however, based on its structural characteristics and the known activities of similar compounds, three primary mechanisms are proposed: inhibition of thioredoxin reductase, induction of apoptosis, and modulation of the STAT3 signaling pathway.

Proposed Mechanisms of Action

Inhibition of Thioredoxin Reductase (TrxR)

The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), is a crucial regulator of cellular redox balance and is essential for various cellular processes, including DNA synthesis and antioxidant defense.[1] Cancer cells often exhibit elevated levels of reactive oxygen species (ROS) and are highly dependent on the Trx system to maintain redox homeostasis.[2] Inhibition of TrxR disrupts this balance, leading to increased oxidative stress and subsequent cell death, making it an attractive target for cancer therapy.[1]

Compounds structurally similar to this compound, such as aureothin, have been suggested to inhibit TrxR. The electrophilic nature of the α,β-unsaturated ketone moiety in these molecules makes them potential Michael acceptors, capable of covalently modifying the active site of TrxR. This irreversible inhibition leads to an accumulation of ROS, ultimately triggering apoptotic cell death.[1]

This protocol describes a common method to assess the inhibitory effect of a compound on TrxR activity.

Materials:

-

Recombinant human thioredoxin reductase (TrxR1)

-

NADPH

-

Insulin

-

DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))

-

Tris-HCl buffer (pH 7.5)

-

Test compound (this compound)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, NADPH, and insulin in a 96-well plate.

-

Add varying concentrations of the test compound (this compound) to the wells.

-

Initiate the reaction by adding recombinant TrxR1 to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding DTNB. DTNB reacts with the reduced thioredoxin to produce a colored product that can be measured spectrophotometrically.

-

Measure the absorbance at 412 nm using a microplate reader.

-

Calculate the percentage of TrxR inhibition for each concentration of the test compound. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer cells. Many anticancer agents exert their effects by inducing apoptosis.[3] The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.

This compound is hypothesized to induce apoptosis in cancer cells, likely as a consequence of TrxR inhibition and the resulting oxidative stress. Increased ROS levels can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.

This protocol outlines the detection of key apoptosis-related proteins by Western blotting.

Materials:

-

Cancer cell line of interest

-

Test compound (this compound)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture the cancer cells and treat them with varying concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against key apoptotic markers.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the changes in the expression levels of the target proteins to assess the induction of apoptosis.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and metastasis. Constitutive activation of STAT3 is observed in many types of cancer and is associated with poor prognosis. Therefore, inhibiting the STAT3 signaling pathway is a promising strategy for cancer treatment.

The mechanism by which this compound might inhibit STAT3 is not yet known. However, some natural products have been shown to inhibit STAT3 phosphorylation, dimerization, or DNA binding. Inhibition of STAT3 signaling can lead to the downregulation of its target genes, which are involved in cell survival and proliferation, thereby inducing apoptosis and suppressing tumor growth.

This protocol describes the detection of phosphorylated STAT3, an indicator of its activation.

Materials:

-

Cancer cell line of interest

-

Test compound (this compound)

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer

-

Primary antibodies (anti-phospho-STAT3 (Tyr705) and anti-total STAT3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cancer cells with this compound at various concentrations and time points.

-

Lyse the cells and determine the protein concentration.

-

Perform SDS-PAGE and Western blotting as described in the apoptosis protocol.

-

Probe the membranes with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

-

Analyze the ratio of p-STAT3 to total STAT3 to determine the effect of this compound on STAT3 activation.

Quantitative Data

While specific quantitative data for this compound is not yet widely available in the public domain, the following table summarizes the IC50 values of related compounds and other TrxR inhibitors to provide a comparative context for its potential potency.

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| Auranofin | Anaplastic Thyroid Cancer (8505C) | Cell Viability | ~1 µM | |

| Auranofin | Anaplastic Thyroid Cancer (FRO) | Cell Viability | ~1 µM | |

| Formononetin | Prostate Cancer (PC3) | Cell Viability | 1.9 µM | |

| Urolithin A | Prostate Cancer (LNCaP) | Cell Viability | 40 µM | |

| 9-methoxycanthin-6-one | Ovarian Cancer (A2780) | Cell Viability | 3.79 ± 0.069 μM | |

| 9-methoxycanthin-6-one | Colorectal Cancer (HT-29) | Cell Viability | 15.09 ± 0.99 μM | |

| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | Breast Cancer (MCF-7) | Cell Viability | 0.075 µM | |

| 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | Breast Cancer (MCF-7) | Cell Viability | 0.095 µM |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Proposed mechanism of Thioredoxin Reductase inhibition by this compound.

Caption: Intrinsic pathway of apoptosis potentially induced by this compound.

Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.

Caption: General experimental workflow for Western Blot analysis.

Conclusion

This compound presents a compelling profile as a potential anticancer agent. Based on the available evidence from structurally related compounds, its mechanism of action is likely multifaceted, involving the inhibition of thioredoxin reductase, induction of apoptosis, and suppression of the STAT3 signaling pathway. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers dedicated to further elucidating the therapeutic potential of this compound. Rigorous investigation into these proposed mechanisms is warranted to pave the way for its potential development as a novel cancer therapeutic.

References

Neoaureothin (Spectinabilin): A Technical Guide to Its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, also known as spectinabilin, is a nitrophenyl-substituted polyketide metabolite first isolated from Streptomyces spectabilis. This natural product has garnered significant interest within the scientific community due to its diverse and potent biological activities. As a member of the γ-pyrone polyketide family, its unique chemical structure is the foundation for its broad-spectrum effects, which include nematicidal, antiviral, antimalarial, and potential anticancer properties. This document provides a comprehensive technical overview of the known biological activities of spectinabilin, with a focus on quantitative data, experimental methodologies, and associated molecular pathways.

Core Biological Activities

Spectinabilin exhibits a range of biological effects, with its nematicidal and antiviral activities being the most extensively documented.

Nematicidal Activity

Spectinabilin has demonstrated potent activity against a variety of nematodes, including the free-living nematode Caenorhabditis elegans and the plant-parasitic root-knot nematode Meloidogyne incognita.[1][2] Studies have shown that its mechanism of action differs from that of commonly used nematicides like avermectin.[1][3] While many conventional nematicides act on targets such as acetylcholinesterase, spectinabilin's activity is distinct, potentially involving the induction of vacuolar death in nematodes.[4] It effectively reduces motility and viability in various larval stages of these organisms.

Antiviral Activity

Particularly noteworthy is spectinabilin's potent inhibitory effect on the Human Immunodeficiency Virus (HIV). Screening of natural compound libraries identified spectinabilin as a highly effective inhibitor of HIV replication. Its efficacy is comparable to, and in some assays surpasses, that of its structural relative Aureothin and is on a similar order of magnitude as some clinical anti-HIV drugs.

Other Reported Activities

Beyond its well-documented nematicidal and antiviral effects, spectinabilin has been reported to possess antimalarial, antibiotic, and immunomodulatory activities. However, detailed quantitative data and in-depth mechanistic studies for these activities are less prevalent in current literature. Its potential as an anticancer agent is an area of emerging interest, though comprehensive cell line screening data remains to be fully published.

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for spectinabilin's biological activities.

| Biological Activity | Target Organism/Cell Line | Assay Metric | Value | Incubation Time | Source(s) |

| Nematicidal | Caenorhabditis elegans (L1 larvae) | IC₅₀ | 2.948 µg/mL | 24 hours | |

| Nematicidal | Bursaphelenchus xylophilus | LC₅₀ | 0.84 µg/mL | Not Specified | |

| Nematicidal | Meloidogyne incognita (J2 larvae) | Fatality Rate | ~40% at 100 µg/mL | 72 hours | |

| Antiviral | HIV-1 | IC₅₀ | 2.2 ± 0.06 nM | Not Specified |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key assays used to characterize spectinabilin's activity.

Nematicidal Activity Assay (C. elegans Model)

This protocol is adapted from studies evaluating the effect of spectinabilin on C. elegans viability and motility.

-

Worm Synchronization and Culture : Synchronized L4-stage C. elegans are washed from culture plates using K saline buffer (51 mM NaCl, 32 mM KCl) and centrifuged to pellet the worms.

-

Plate Preparation : Approximately 60-100 worms are seeded into each well of a 96-well microtiter plate containing K saline buffer, often supplemented with bovine serum albumin (BSA) to prevent worms from sticking to the plastic.

-

Compound Application : Spectinabilin, dissolved in a suitable solvent (e.g., DMSO), is added to the wells to achieve a range of final concentrations (e.g., 2.5 to 80 µg/mL). Control wells receive only the solvent.

-

Incubation : Plates are incubated at a controlled temperature (e.g., 20-25°C) for a specified duration (e.g., 4, 24, or 72 hours).

-

Assessment of Activity :

-

Mortality : Viability is assessed by observing worms under a stereomicroscope. Worms that do not move and exhibit a straightened body shape are classified as dead.

-

Motility : Worm movement is quantified using an automated infrared motility reader (e.g., WMicrotracker™). The instrument measures the interruption of infrared light beams by worm movement, providing a quantitative measure of motility.

-

-

Data Analysis : The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) is calculated from the dose-response curves generated from the mortality or motility data.

Anti-HIV Luciferase Reporter Gene Assay

This assay measures the inhibition of HIV infection using a genetically engineered cell line.

-

Cell Line : TZM-bl cells are utilized. This is a HeLa cell clone engineered to express CD4 and CCR5 and contains an integrated firefly luciferase reporter gene under the control of the HIV-1 LTR promoter.

-

Assay Principle : Upon successful HIV infection, the viral Tat protein is expressed, which in turn activates the HIV-1 LTR, leading to the expression of the luciferase reporter gene. The amount of light produced by luciferase is directly proportional to the level of viral infection.

-

Procedure :

-

TZM-bl cells are seeded in 96-well plates.

-

A standardized amount of HIV-1 virus (e.g., 200 TCID₅₀) is pre-incubated with serial dilutions of spectinabilin for approximately one hour.

-

The virus-compound mixture is then added to the TZM-bl cells. DEAE-dextran is often included in the medium to enhance viral infectivity.

-

The plates are incubated for a set period (e.g., 48 hours) to allow for a single round of infection and reporter gene expression.

-

-

Measurement and Analysis :

-

After incubation, the cells are lysed, and a luciferase substrate (e.g., Britelite Reagent) is added.

-

The luminescence is immediately read using a luminometer.

-

The reduction in luminescence in the presence of spectinabilin compared to virus-only controls is used to calculate the percentage of neutralization and the IC₅₀ value.

-

Biosynthesis and Isolation Workflow

Spectinabilin is produced by Streptomyces species via a Type I polyketide synthase (PKS) pathway. The process begins with chorismate and involves several molecules of methylmalonyl-CoA and malonyl-CoA as extender units. The isolation and purification from bacterial culture is a critical first step for its study.

Caption: Workflow for the fermentation, extraction, and purification of spectinabilin.

Molecular Mechanisms and Signaling Pathways

The precise molecular targets and signaling pathways for most of spectinabilin's activities are still under active investigation.

Nematicidal Mechanism of Action

The mechanism of spectinabilin against nematodes appears to be novel. It does not seem to act on the common targets of commercial nematicides. Evidence suggests a mechanism that may involve the induction of muscle paralysis and vacuolar death.

Caption: Spectinabilin's distinct nematicidal mechanism compared to conventional drugs.

Biosynthesis Pathway Overview

The biosynthesis of spectinabilin is a complex process orchestrated by a Type I Polyketide Synthase (PKS) multienzyme complex.

Caption: Simplified schematic of the polyketide biosynthesis pathway of spectinabilin.

Conclusion and Future Directions

Spectinabilin is a promising natural product with significant, well-documented nematicidal and anti-HIV activities. Its novel mechanism of action against nematodes makes it a valuable candidate for the development of new biocontrol agents, particularly in the face of growing resistance to existing nematicides. Furthermore, its potent anti-HIV activity warrants further preclinical investigation to determine its therapeutic potential.

Future research should focus on several key areas:

-

Target Deconvolution : Identifying the specific molecular targets of spectinabilin for each of its biological activities is paramount for understanding its mechanism of action and for rational drug design.

-

Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogs of spectinabilin could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Exploration of Other Activities : Comprehensive screening against a broader range of cancer cell lines, bacterial pathogens, and parasites is needed to fully map its therapeutic potential.

-

Pathway Analysis : Investigating the downstream effects of spectinabilin on key cellular signaling pathways (e.g., NF-κB, MAPK, apoptosis pathways) will provide a more complete picture of its cellular impact.

The continued exploration of spectinabilin and its derivatives holds considerable promise for addressing unmet needs in agriculture and medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Isolation, Identification and Molecular Mechanism Analysis of the Nematicidal Compound Spectinabilin from Newly Isolated Streptomyces sp. DT10 | Semantic Scholar [semanticscholar.org]

- 4. Whole-genome sequencing and analysis of Streptomyces strains producing multiple antinematode drugs - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Neoaureothin for Anti-HIV Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The urgent and persistent global health challenge posed by the Human Immunodeficiency Virus (HIV) necessitates the continuous exploration for novel antiviral agents. Natural products have historically been a rich source of therapeutic leads, offering diverse chemical scaffolds and mechanisms of action. This technical guide focuses on the initial screening and evaluation of Neoaureothin, a polyketide natural product, for its potential anti-HIV properties. This compound and its precursor, Aureothin, have been identified as potent hits in extensive anti-HIV screenings of natural compound collections.[1] This document provides a comprehensive overview of the experimental protocols employed in such screening campaigns, a summary of the available quantitative data for this compound and its derivatives, and a visualization of its proposed mechanism of action.

Data Presentation

| Compound | Target | IC50 | CC50 | Selectivity Index (SI) | Cell Line |

| Compound #7 (Aureothin Derivative) | HIV-1 | < 45 nM (IC90) | > 50 µM | > 1111 | Not specified |

Note: The IC90 value represents the concentration required to inhibit 90% of viral replication, indicating high potency. The selectivity index (SI = CC50/IC50) is a critical measure of a compound's therapeutic window, with a higher value indicating greater safety.

Experimental Protocols

The initial screening of a compound like this compound for anti-HIV properties involves a cascade of standardized in vitro assays to determine its efficacy and toxicity. The following are detailed methodologies for the key experiments typically employed.

Cytotoxicity Assay (MTT/MTS Assay)

This assay is fundamental to any antiviral screening to determine the concentration at which a compound is toxic to host cells.

-

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound.

-

Principle: The assay measures the metabolic activity of viable cells. Tetrazolium salts (MTT or MTS) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product, which can be quantified spectrophotometrically.

-

Materials:

-

Human T-lymphocyte cell line (e.g., MT-4, CEM-SS)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (this compound) at various concentrations

-

MTT or MTS reagent

-

Solubilization buffer (for MTT)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

-

-

Procedure:

-

Seed the 96-well plates with cells at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells in triplicate. Include wells with untreated cells as a control.

-

Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 3-5 days).

-

Add the MTT or MTS reagent to each well and incubate for 2-4 hours.

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

-

HIV-1 Reverse Transcriptase (RT) Activity Assay

This biochemical assay assesses the direct inhibitory effect of a compound on a key viral enzyme.

-

Objective: To determine if this compound inhibits the activity of HIV-1 Reverse Transcriptase.

-

Principle: This assay measures the synthesis of DNA from an RNA template by recombinant HIV-1 RT. The newly synthesized DNA is quantified, often using a non-radioactive method like an ELISA-based system that detects the incorporation of labeled nucleotides (e.g., digoxigenin and biotin).

-

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Reaction buffer

-

Template-primer hybrid (e.g., poly(A)·oligo(dT))

-

Labeled dNTPs (e.g., DIG-dUTP and Biotin-dUTP)

-

Test compound (this compound) at various concentrations

-

Streptavidin-coated microtiter plates

-

Anti-digoxigenin-peroxidase (POD) antibody

-

Peroxidase substrate (e.g., TMB)

-

Stop solution

-

Microplate reader

-

-

Procedure:

-

In a reaction tube, combine the reaction buffer, template-primer, labeled dNTPs, and different concentrations of this compound.

-

Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

-

Transfer the reaction products to the streptavidin-coated microtiter plate and incubate to allow the biotin-labeled DNA to bind.

-

Wash the plate to remove unbound components.

-

Add the anti-digoxigenin-POD antibody and incubate.

-

Wash the plate again and add the peroxidase substrate.

-

After a color change is observed, add the stop solution.

-

Measure the absorbance at the appropriate wavelength.

-

The percentage of RT inhibition is calculated relative to a no-drug control.

-

HIV-1 p24 Antigen Capture Assay

This cell-based assay measures the amount of a core viral protein, providing a direct measure of viral replication.

-

Objective: To quantify the inhibition of HIV-1 replication by measuring the level of p24 antigen in the supernatant of infected cell cultures.

-

Principle: This is a sandwich ELISA. Wells of a microtiter plate are coated with a monoclonal antibody specific for the HIV-1 p24 antigen. The supernatant from infected cell cultures is added, and any p24 present is captured by the antibody. A second, enzyme-linked polyclonal antibody to p24 is then added, followed by a substrate that produces a colored product. The intensity of the color is proportional to the amount of p24.

-

Materials:

-

HIV-1 permissive cell line (e.g., MT-4)

-

HIV-1 viral stock

-

Test compound (this compound)

-

p24 antigen capture ELISA kit (including coated plates, detection antibody, substrate, and wash buffers)

-

Microplate reader

-

-

Procedure:

-

Infect the target cells with a known amount of HIV-1.

-

Plate the infected cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate for a period of viral replication (e.g., 3-5 days).

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Perform the p24 ELISA on the supernatant according to the manufacturer's instructions.

-

Measure the absorbance and calculate the concentration of p24 in each well using a standard curve.

-

The 50% inhibitory concentration (IC50) is determined by plotting the percentage of p24 inhibition against the compound concentration.

-

Syncytium Formation Assay

This assay is used to evaluate the inhibition of HIV-1-induced cell-to-cell fusion.

-

Objective: To determine if this compound can inhibit the formation of syncytia (multinucleated giant cells) caused by HIV-1 infection.

-

Principle: Some strains of HIV-1 cause infected cells to fuse with uninfected CD4+ cells, forming large syncytia. The number and size of these syncytia can be quantified as a measure of viral activity.

-

Materials:

-

HIV-1 infected cell line that expresses gp120 (e.g., H9/IIIB)

-

Uninfected CD4+ target cell line (e.g., CEM-SS)

-

Test compound (this compound)

-

96-well plates

-

Microscope

-

-

Procedure:

-

Co-culture the infected and uninfected cell lines in the wells of a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate for 24-48 hours.

-

Visually inspect the wells under a microscope and count the number of syncytia (defined as cells containing more than four nuclei).

-

The percentage of syncytium inhibition is calculated relative to a no-drug control.

-

Mandatory Visualizations

Experimental Workflow for Anti-HIV Screening

Caption: A typical workflow for the initial screening of a compound for anti-HIV activity.

Proposed Mechanism of Action of this compound Derivatives

The anti-HIV activity of this compound derivatives, such as compound #7, is attributed to the inhibition of de novo virus production from integrated proviruses.[1] This is achieved by blocking the accumulation of HIV RNAs that encode for the structural components of new virions.[1]

Caption: Inhibition of HIV RNA accumulation by this compound derivatives.

Conclusion

This compound has been identified as a promising natural product scaffold for the development of novel anti-HIV agents. The initial screening data, supported by the potent activity of its synthetic derivatives, highlights its potential as an inhibitor of HIV replication. The proposed mechanism of action, involving the blockage of viral RNA accumulation, represents a departure from many existing antiretroviral therapies, suggesting a lower likelihood of cross-resistance. Further investigation into the precise molecular target of this compound and in vivo efficacy studies are warranted to fully elucidate its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of this compound and other novel compounds in the fight against HIV.

References

Technical Guide: Nematicidal Activity of Neoaureothin Against Bursaphelenchus xylophilus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pine wilt disease (PWD), caused by the pine wood nematode (Bursaphelenchus xylophilus), represents a significant and escalating threat to pine forests globally, causing substantial ecological and economic damage.[1] This microscopic parasite is transmitted by insect vectors and disrupts the tree's vascular system, leading to rapid wilting and death.[2] Current control strategies often rely on chemical nematicides, which raises concerns about environmental impact and the potential for resistance development. Consequently, there is a pressing need for novel, effective, and environmentally benign nematicides.

This technical guide focuses on the nematicidal properties of Neoaureothin and its related analogs, aureothin and alloaureothin, against B. xylophilus. These compounds, identified from endophytic bacteria such as Streptomyces sp., have demonstrated potent activity against the pine wood nematode.[1] This document provides a comprehensive overview of the quantitative efficacy, detailed experimental protocols for evaluation, and a hypothesized mechanism of action for these promising compounds.

Quantitative Nematicidal Activity

The nematicidal efficacy of this compound and its analogs has been quantified through various bioassays, primarily focusing on lethality (LC50) and inhibition of essential life cycle stages. The data presented below is compiled from studies on aureothin and alloaureothin, which are structurally related to this compound and share its core biological activity.

Table 1: Lethal Concentration (LC50) Values against B. xylophilus

This table summarizes the 24-hour LC50 values of aureothin, alloaureothin, and this compound against different life stages of B. xylophilus. Lower values indicate higher potency. For comparison, data for the commercial nematicide Abamectin is included where available.

| Compound | Life Stage | LC50 (µg/mL) | Source |

| This compound | Mixed | 0.84 | [3] |

| Aureothin | L2 | 0.81 | [4] |

| L3 | 1.15 | ||

| L4/Adult | 1.54 | ||

| Alloaureothin | L2 | 0.83 | |

| L3 | 1.10 | ||

| L4/Adult | 1.47 | ||

| Abamectin | L2 | >5.0 | |

| L3 | >5.0 | ||

| L4/Adult | >5.0 |

Table 2: Effects on Nematode Behavior and Reproduction

Beyond direct mortality, these compounds significantly impact the nematode's behavior and reproductive capacity. This table highlights the effects on locomotion (thrashing) and egg hatching.

| Assay | Compound | Concentration (µg/mL) | Observed Effect | Source |

| Locomotion | Aureothin | 1.0 | Significant reduction in thrashing frequency after 24h. | |

| (Thrashing Assay) | Alloaureothin | 1.0 | Significant reduction in thrashing frequency after 24h. | |

| Egg Hatching | Aureothin | 0.1 - 20.0 | Concentration-dependent inhibition of egg hatching. | |

| (Inhibition Assay) | Alloaureothin | 0.1 - 20.0 | Concentration-dependent inhibition of egg hatching. | |

| Reproduction | Aureothin | 0.5 - 1.0 | Inhibition of nematode population growth. | |

| (Population Assay) | Alloaureothin | 0.5 - 1.0 | Inhibition of nematode population growth. |

Hypothesized Mechanism of Action

While the precise signaling pathways in B. xylophilus affected by this compound are yet to be fully elucidated, research on aureothin in other organisms points towards the inhibition of mitochondrial respiration. Specifically, aureothin is known to be a potent inhibitor of NADH:ubiquinone oxidoreductase (Complex I) of the electron transport chain. Disruption of this complex halts ATP production, leading to energy depletion and ultimately, cell death. This systemic energy failure would also explain the observed reduction in nematode motility (thrashing).

Figure 1: Hypothesized mechanism of this compound via inhibition of mitochondrial Complex I.

Experimental Protocols

The following sections detail the methodologies used to assess the nematicidal activity of this compound and its analogs against B. xylophilus.

Nematode Culture and Extraction

A consistent supply of healthy, age-synchronized nematodes is critical for reliable bioassays.

-

Culture: B. xylophilus is typically reared on a fungal lawn of Botrytis cinerea cultured on Potato Dextrose Agar (PDA) plates. Cultures are maintained in the dark at approximately 25°C for 7 days to allow for nematode proliferation.

-

Extraction: Nematodes are harvested from the PDA plates using the Baermann funnel method. This technique uses gravity and the nematodes' active movement to separate them from the fungal mat and agar.

-